molecular formula C16H18ClO3P B1277949 Bis(2,6-dimethylphenyl) Chlorophosphate CAS No. 81639-99-8

Bis(2,6-dimethylphenyl) Chlorophosphate

Cat. No. B1277949
CAS RN: 81639-99-8
M. Wt: 324.74 g/mol
InChI Key: WXCXJSOCIOHPLT-UHFFFAOYSA-N
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Description

Bis(2,6-dimethylphenyl) chlorophosphate is a chemical compound that is part of the broader family of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms of aromatic rings. The specific structure and substituents on the aromatic rings can significantly influence the physical, chemical, and reactivity properties of these compounds.

Synthesis Analysis

The synthesis of compounds related to bis(2,6-dimethylphenyl) chlorophosphate often involves the reaction of aromatic compounds with phosphorus-containing reagents. For example, the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by aromatic nucleophilic substitution involving lithium dimesitylphosphide and hexafluorobenzene . Similarly, the synthesis of bis(dimethylphenyl betaine) hydrochloride monohydrate involved the reaction of betaine moieties with a strong hydrogen bond . These methods highlight the importance of nucleophilic substitution and hydrogen bonding in the synthesis of complex organophosphorus compounds.

Molecular Structure Analysis

The molecular structure of organophosphorus compounds is often investigated using spectroscopic methods and X-ray crystallography. For instance, the molecular structures of various bis(phosphoryl)benzene derivatives were confirmed by 19F NMR spectroscopy and X-ray crystallography, revealing large bond angles around the phosphorus atoms . The crystallographic structure of bis[(2,6-dimesitylphenyl) indium dichloride] showed a planar and slightly asymmetric In2Cl2 four-membered ring, providing insights into the steric demands of the aryl groups attached to the metal center .

Chemical Reactions Analysis

The reactivity of bis(2,6-dimethylphenyl) chlorophosphate and related compounds can be explored through their reactions with various nucleophiles. For example, the reactivity of bipyrazine derivatives was studied, showing allylic substitution and rearrangement mechanisms . Additionally, the reactivity of thiophosphoryl radicals induced by gamma irradiation in bis(2,6-dimethylphenyl)chlorothiophosphate was characterized by electron spin resonance studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of organophosphorus compounds are influenced by their molecular structure. For instance, the meso and racemic isomers of bis(o-chlorophenyl) 2,4-dimethylglutarate were analyzed to understand the rotational angles about the Cα-CO bonds and the ortho phenyl bonds . The spectroscopic and theoretical studies of bis(dimethylphenyl betaine) hydrochloride monohydrate provided insights into the strong hydrogen bonding and electrostatic interactions present in the compound .

Scientific Research Applications

1. Anilinolysis of Bis(2,6-dimethylphenyl) Chlorophosphate

  • Methods of Application: The reactions were investigated kinetically in dimethyl sulfoxide (DMSO) at 55.0 ± 0.1 °C . The observed pseudo-first-order rate constants were found to follow a specific equation for all of the reactions under pseudo-first-order conditions with a large excess of aniline nucleophile .
  • Results: The study provided further information into the substituent effects, steric effects, and deuterium kinetic isotope effects on the reactivity and anilinolysis mechanism .

2. Dehydration Agent for the Synthesis of Tetra-substituted Olefins

  • Summary of Application: Bis(2,6-dimethylphenyl) Chlorophosphate is used as a dehydration agent in the synthesis of tetra-substituted olefins .

Safety And Hazards

Bis(2,6-dimethylphenyl) Chlorophosphate is classified as a dangerous substance. It can cause severe skin burns and eye damage . Safety precautions include avoiding breathing dusts or mists, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing the compound in a locked up area .

properties

IUPAC Name

2-[chloro-(2,6-dimethylphenoxy)phosphoryl]oxy-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClO3P/c1-11-7-5-8-12(2)15(11)19-21(17,18)20-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCXJSOCIOHPLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OP(=O)(OC2=C(C=CC=C2C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432902
Record name Bis(2,6-dimethylphenyl) Chlorophosphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2,6-dimethylphenyl) Chlorophosphate

CAS RN

81639-99-8
Record name Bis(2,6-dimethylphenyl) Chlorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2,6-dimethylphenyl) Chlorophosphate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2,6-dimethylphenol (1 g, 8.18 mmol) and aluminum trichloride (109 mg, 0.818 mmol, 0.1 eq) were added to a microwave vial. Phosphorus oxychloride (0.375 mL, 4.09 mmol, 0.5 eq) was added, the vial was sealed and subsequently heated in the microwave for 1 h. Reaction progress was monitored by TLC, and the reaction was quenched before going to completion. The reaction mixture was diluted with dicholoromethane, washed with water and brine, dried over MgSO4, and filtered through celite. The filtrate was concentrated under reduced pressure providing an oily residue that was taken directly to the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
109 mg
Type
reactant
Reaction Step One
Quantity
0.375 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 1,000-ml four-necked flask provided with a stirring machine, a thermometer, a dropping funnel, and a nitrogen-introducing pipe was mounted with a condenser to which a water scrubber had been connected, and then 2.0 mol (244 g) of 2,6-dimethylphenol, and 0.016 mol (1.5 g) of magnesium chloride were loaded into the resultant reactor. The atmosphere in the reactor was replaced with nitrogen and then its temperature was increased to 120° C. 1.0 Mole (153 g) of phosphorus oxychloride was dropped into the reactor at that temperature over 2 hours. After the completion of the dropping, the temperature was increased to 180° C. over 2 hours. Thus, di(2,6-xylyl)phosphorochloridate was obtained. The temperature in the flask was cooled to 20° C., and then 0.5 mol (55 g) of 1,3-benzenediol and 0.016 mol (1.5 g) of magnesium chloride were loaded into the flask. The temperature was increased to 180° C. over 2 hours and then the mixture was aged for 2 hours. After that, the catalyst was removed by an ordinary method and then the remainder was dried at 140° C. under reduced pressure. Thus, X-1 represented by the following general formula (5) was obtained.
Quantity
244 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
153 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Bis(2,6-dimethylphenyl) Chlorophosphate
Reactant of Route 2
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Reactant of Route 3
Bis(2,6-dimethylphenyl) Chlorophosphate
Reactant of Route 4
Bis(2,6-dimethylphenyl) Chlorophosphate

Citations

For This Compound
9
Citations
HR Barai, HW Lee - Bulletin of the Korean Chemical Society, 2011 - academia.edu
Continuing the kinetic studies of the anilinolyses of diphenyl chlorophosphate derivatives, Y-aryl phenyl [1:(C6H5O)(YC6H4O) P (= O) Cl], 1 Y-aryl 4-chlorophenyl [2:(4-ClC6H4O)(…
Number of citations: 10 www.academia.edu
HR Barai, HW Lee - Bulletin of the Korean Chemical Society, 2011 - Citeseer
The nucleophilic substitution reactions of bis (2, 6-dimethylphenyl) chlorophosphate (5), containing the four ortho-methyl substituents, with X-pyridines are investigated kinetically in …
Number of citations: 6 citeseerx.ist.psu.edu
JJ Talley - Journal of Chemical and Engineering Data, 1988 - ACS Publications
Treatment of phosphorus oxychloride with two equivalents of 2, 6-dimethylphenol In the presence of magnesium chloride produced the sterically hindered bls (2, 6-dlmethylphenyl) …
Number of citations: 18 pubs.acs.org
T Ääritalo, Y Brusentsev, T Tirri, L Breton… - Polymer Degradation and …, 2023 - Elsevier
A strategy to enhance flame retardant properties of polypropylene (PP) has been investigated by the design of six multifunctional mono-component flame retardants denoted from NS1 …
Number of citations: 0 www.sciencedirect.com
MEU Hoque, HW Lee - Bulletin of the Korean Chemical Society, 2012 - Citeseer
The nucleophilic substitution reactions of dibutyl chlorophosphate (3) with substituted anilines (XC6H4NH2) and deuterated anilines (XC6H4ND2) are investigated kinetically in …
Number of citations: 14 citeseerx.ist.psu.edu
S Dey - American Journal of Organic Chemistry, 2015 - researchgate.net
Nucleophilic substitution reactions at P= O substrates of organophosphorous compounds are very much important in organic chemistry. The problems of the mechanism of displacement …
Number of citations: 3 www.researchgate.net
CT Bedford - Organic Reaction Mechanisms• 2012: An annual …, 2015 - Wiley Online Library
It has been known for some time that arylboronic acids catalyse amide formation from component acid and amine, but not very efficiently. Aliphatic acids give good yields within 2h, but …
Number of citations: 4 onlinelibrary.wiley.com
MRI Zubiri, JD Woollins - Comments on Inorganic Chemistry, 2003 - Taylor & Francis
The study of ligands containing phosphorus atoms has been of great interest throughout inorganic and organic chemistry. These ligands have been studied for the last three decades …
Number of citations: 35 www.tandfonline.com
IS Han, CK Kim, HW Lee - Bulletin of the Korean Chemical Society, 2011 - koreascience.kr
The energetics and transition state (TS) structures of the reactions of six substrates, $ R_1R_2P $(= O or S) Cl-type where $ R_1= R_2 $= Me and/or MeO, with ammonia in acetonitrile …
Number of citations: 27 koreascience.kr

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